1-(5-(2-hydroxyphenyl)-3-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)butan-1-one
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Overview
Description
1-(5-(2-hydroxyphenyl)-3-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)butan-1-one is a synthetic compound belonging to the pyrazole class. It has a unique structure that combines hydroxyphenyl and methoxyphenyl groups with a pyrazole backbone, conferring it potential utility across various scientific disciplines.
Synthetic Routes and Reaction Conditions:
The synthesis typically begins with the preparation of 1-(2-hydroxyphenyl)-3-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazole using hydrazine hydrate and appropriate aromatic aldehydes through a cyclization reaction.
This intermediate is then subjected to a coupling reaction with butanone under acidic conditions to form the target compound.
Detailed reaction conditions often include controlled temperatures, solvents like ethanol or methanol, and catalysts to enhance reaction efficiency.
Industrial Production Methods:
Scaling up for industrial production involves optimizing the yields through large-scale batch reactions.
The process might include continuous flow methods for better control over reaction parameters and consistent product quality.
Industrial synthesis also involves stringent purification steps using techniques like recrystallization or chromatography to ensure the compound's high purity.
Types of Reactions:
Oxidation: It can undergo oxidative transformations, which might alter the hydroxy or methoxy groups, leading to new derivatives.
Reduction: Reduction reactions can modify the pyrazole ring or the carbonyl group, potentially yielding various alcohol derivatives.
Substitution: The hydroxy and methoxy groups offer sites for nucleophilic or electrophilic substitution, allowing for structural modifications.
Common Reagents and Conditions:
Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reducing agents such as sodium borohydride or lithium aluminium hydride.
Substitution reactions often use halogens or other nucleophiles under both acidic and basic conditions.
Major Products:
Oxidized derivatives featuring quinones or epoxides.
Reduced products including alcohols or alkanes.
Substituted variants with halogens, amines, or additional hydroxy or methoxy groups.
Chemistry:
This compound serves as a key intermediate in synthesizing more complex organic molecules.
It is used in studying reaction mechanisms and exploring new synthetic methodologies.
Biology:
Researchers investigate its potential biological activity, including anti-inflammatory, antioxidant, or antimicrobial properties.
It may be used as a scaffold for developing new pharmaceutical agents.
Medicine:
Its derivatives are studied for their potential therapeutic effects, such as anticancer or antiviral activities.
It acts as a lead compound for designing new drugs with enhanced efficacy and reduced side effects.
Industry:
The compound is a precursor in producing specialty chemicals.
It finds applications in materials science, particularly in creating functional polymers or coatings.
Molecular Targets and Pathways:
The compound may interact with specific enzymes or receptors, altering their activity and influencing biological pathways.
For example, its structural features allow it to inhibit certain kinases or bind to hormone receptors, modulating cellular processes.
Mechanistic Insights:
Studies often explore how the compound disrupts normal cellular functions, leading to its biological effects.
Advanced techniques like molecular docking and spectroscopy provide insights into its binding interactions and conformational changes upon binding.
Comparison with Similar Compounds
1-(5-(2-hydroxyphenyl)-3-phenyl-4,5-dihydro-1H-pyrazol-1-yl)butan-1-one
1-(5-(4-methoxyphenyl)-3-phenyl-4,5-dihydro-1H-pyrazol-1-yl)butan-1-one
3,5-diphenyl-4,5-dihydro-1H-pyrazole
This compound’s versatility and unique structure make it an important focus in various research domains, offering valuable insights and potential advancements in science and technology.
Biological Activity
1-(5-(2-hydroxyphenyl)-3-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)butan-1-one is a compound belonging to the pyrazole family, which is known for its diverse biological activities. This article explores the biological activity of this specific compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of this compound is C18H20N2O3. Its structure consists of a pyrazole ring with substituents that enhance its biological activity. The presence of hydroxy and methoxy groups on the phenyl rings contributes to its potential as a therapeutic agent.
Antioxidant Activity
Research has demonstrated that compounds with pyrazole moieties often exhibit significant antioxidant properties. The antioxidant activity can be attributed to the ability of these compounds to scavenge free radicals and reduce oxidative stress in biological systems. In vitro studies have shown that derivatives of pyrazole can inhibit lipid peroxidation and protect cellular components from oxidative damage .
Anticancer Properties
The anticancer potential of this compound has been investigated in various cancer cell lines. Studies indicate that this compound induces apoptosis in cancer cells through pathways involving caspase activation and modulation of Bcl-2 family proteins. For instance, it has been shown to significantly reduce cell viability in human liver carcinoma (HepG2) and breast cancer (MCF-7) cell lines .
Anti-inflammatory Effects
The compound exhibits anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines and enzymes such as COX-2 and iNOS. This activity is crucial for the management of inflammatory diseases, making it a candidate for further development as an anti-inflammatory agent .
Antimicrobial Activity
Preliminary studies suggest that this compound possesses antimicrobial properties against various bacterial strains. Its effectiveness against Gram-positive and Gram-negative bacteria indicates its potential use in treating infections .
The mechanisms underlying the biological activities of this compound are multifaceted:
- Free Radical Scavenging : The hydroxyl group on the phenyl ring enhances electron donation capabilities, facilitating the scavenging of free radicals.
- Apoptosis Induction : The compound triggers mitochondrial pathways leading to caspase activation, promoting programmed cell death in cancer cells.
- Cytokine Modulation : It alters the expression levels of inflammatory mediators, thereby reducing inflammation.
Case Studies
Several case studies have highlighted the potential therapeutic applications of pyrazole derivatives:
- Case Study on Cancer Treatment : A study conducted on MCF-7 breast cancer cells showed that treatment with 10 µM concentration of the compound resulted in a 50% reduction in cell viability compared to untreated controls. The mechanism was linked to increased levels of reactive oxygen species (ROS) leading to apoptosis .
- Anti-inflammatory Study : In an animal model of arthritis, administration of this compound significantly reduced paw swelling and histological signs of inflammation, correlating with decreased levels of TNF-alpha and IL-6 in serum samples .
Data Tables
Properties
IUPAC Name |
1-[3-(2-hydroxyphenyl)-5-(4-methoxyphenyl)-3,4-dihydropyrazol-2-yl]butan-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2O3/c1-3-6-20(24)22-18(16-7-4-5-8-19(16)23)13-17(21-22)14-9-11-15(25-2)12-10-14/h4-5,7-12,18,23H,3,6,13H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GMHVGTCGMOWSAV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)N1C(CC(=N1)C2=CC=C(C=C2)OC)C3=CC=CC=C3O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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